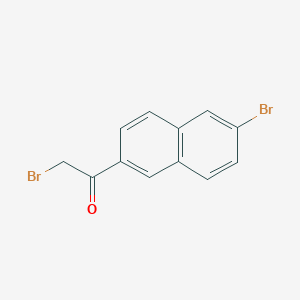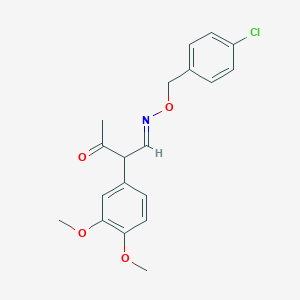
2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone
Descripción general
Descripción
2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone is a chemical compound belonging to the family of haloketones. It is characterized by the presence of two bromine atoms attached to a naphthalene ring and an ethanone group. This compound is known for its unique structural and functional properties, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone involves the bromination of 1-(6-bromonaphthalen-2-yl)ethanone. The process typically includes the following steps:
Bromination: The starting material, 1-(6-bromonaphthalen-2-yl)ethanone, is subjected to bromination using bromine in the presence of a suitable solvent such as acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone is utilized in various scientific research fields due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms and ethanone group enable it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(naphthalen-1-yl)ethanone: Similar structure but with the bromine atom on a different position of the naphthalene ring.
1-(6-Bromonaphthalen-2-yl)ethanone: Lacks the additional bromine atom on the ethanone group.
Uniqueness
2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual bromination allows for more diverse chemical modifications compared to similar compounds.
Propiedades
IUPAC Name |
2-bromo-1-(6-bromonaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-7-12(15)10-2-1-9-6-11(14)4-3-8(9)5-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLAZUXWINTOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chlorophenyl)(4-hydroxy-4-{[(3-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B3037538.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B3037541.png)
![5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine](/img/structure/B3037542.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037543.png)


![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3037550.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037555.png)
![1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B3037558.png)



